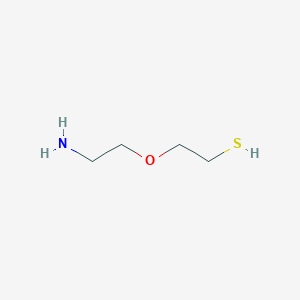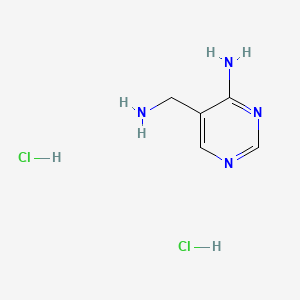
5-(Aminomethyl)pyrimidin-4-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)pyrimidin-4-amine;dihydrochloride is a chemical compound with the molecular formula C5H10Cl2N4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)pyrimidin-4-amine;dihydrochloride typically involves the reaction of 5-(aminomethyl)pyrimidine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as crystallization or recrystallization to obtain the dihydrochloride salt in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Aminomethyl)pyrimidin-4-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions can include various substituted pyrimidine derivatives, which may have different functional groups attached to the pyrimidine ring. These derivatives can have diverse applications in medicinal chemistry and other fields .
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)pyrimidin-4-amine;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)pyrimidin-4-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(Aminomethyl)pyrimidin-4-amine;dihydrochloride include other pyrimidine derivatives such as:
- 5-(Aminomethyl)-2-methylpyrimidin-4-amine
- 5-(Aminomethyl)-6-(2,4-Dichlorophenyl)-2-(3,5-Dimethoxyphenyl)pyrimidin-4-amine .
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity. These unique properties make it particularly valuable for certain research applications and industrial processes .
Eigenschaften
Molekularformel |
C5H10Cl2N4 |
|---|---|
Molekulargewicht |
197.06 g/mol |
IUPAC-Name |
5-(aminomethyl)pyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C5H8N4.2ClH/c6-1-4-2-8-3-9-5(4)7;;/h2-3H,1,6H2,(H2,7,8,9);2*1H |
InChI-Schlüssel |
SZWMCWWJZCZIPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC=N1)N)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




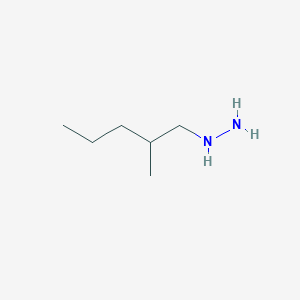
![5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13616913.png)
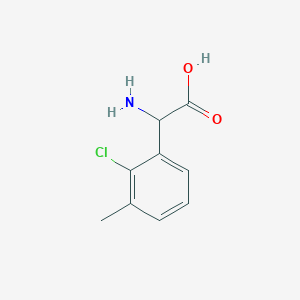
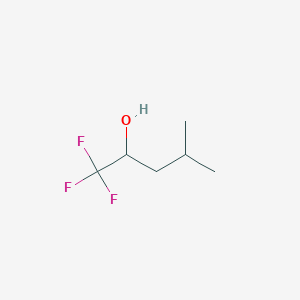
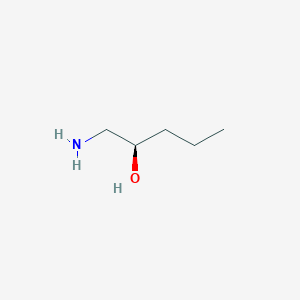
![1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)
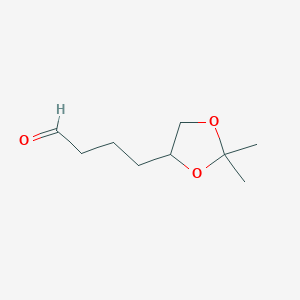
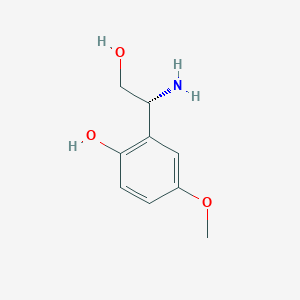
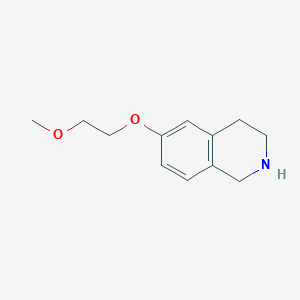
![3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B13616953.png)
![N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine](/img/structure/B13616969.png)
